molecular formula C8H10N2O2 B184224 2,3-Dimethyl-4-nitroaniline CAS No. 80879-86-3

2,3-Dimethyl-4-nitroaniline

Cat. No. B184224
CAS RN: 80879-86-3
M. Wt: 166.18 g/mol
InChI Key: XXIWYZBTCKMAMY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitroaniline is an aromatic intermediate used in the experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . It has been reported to be determined by diazotization and coupling spectrophotometric technique using 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid and N - (1-naphthyl)ethylenediamine as coupling agents .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethyl-4-nitroaniline is C8H10N2O2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

Intramolecular hydrogen-bonding results in a very low basicity for 2-nitroaniline. Aside from its reduction to phenylenediamine, 2-nitroaniline undergoes other reactions anticipated for aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethyl-4-nitroaniline include a density of 1.2±0.1 g/cm3, boiling point of 287.6±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.7±3.0 kJ/mol, flash point of 127.7±22.6 °C, index of refraction of 1.592, molar refractivity of 47.1±0.3 cm3, and a polar surface area of 49 Å2 .

Scientific Research Applications

Piezoelectric and Optical Properties

2,3-Dimethyl-4-nitroaniline has been identified as a piezoelectric organic superplastic and superelastic charge transfer molecular crystal. In a study by Baptista et al. (2022), it was crystallized in an acentric structure and embedded in poly-l-lactic acid polymer microfibers using electrospinning. This composite displayed high piezoelectric output response and solid-state blue fluorescence, making it suitable for energy harvesting and emission applications (Baptista et al., 2022).

Crystallographic Studies

In 1989, Krygowski and Maurin conducted crystallographic studies of 2,3-Dimethyl-4-nitroaniline, focusing on its intra- and inter-molecular interactions. Their research provided structural evidence against the classical concept of through-resonance in p-nitroaniline and its derivatives, enhancing understanding of molecular geometry and interaction in these compounds (Krygowski & Maurin, 1989).

Synthesis and Spectral Studies

Jarad (2016) explored the synthesis of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, derived from 4-aminoantipyrine and 4-nitroaniline, including 2,3-Dimethyl-4-nitroaniline. The study involved characterizing the synthesized ligand and its complexes with metal ions, demonstrating the potential of these compounds in dyeing and antibacterial applications (Jarad, 2016).

Molecular and Crystal Structure Analysis

Research on the molecular and crystal structure of N,N-dimethyl-4-nitroaniline derivatives, including 2,3-Dimethyl-4-nitroaniline, was conducted by Borbulevych et al. (2002). They used X-ray diffraction and ab initio calculations to study these structures, providing insights into the conformation of dimethylamino groups and the potential for non-linear optical organic materials (Borbulevych et al., 2002).

UV/Vis Spectroscopic Properties

El-Sayed et al. (2003) investigated the UV/Vis spectroscopic properties of N-(2′-Hydroxy-4′-N,N-dimethyl-aminobenzylidene)-4-nitroaniline in various solvents and solid environments. This study provided valuable data on donor-acceptor interactions and the impact of different environments on spectral properties (El-Sayed et al., 2003).

Safety And Hazards

2,3-Dimethyl-4-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

2,3-Dimethyl-4-nitroaniline is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure. Organic mechanical flexible crystals are of great importance as they stand between soft matter and inorganic crystals .

properties

IUPAC Name

2,3-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIWYZBTCKMAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427766
Record name 2,3-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4-nitroaniline

CAS RN

80879-86-3
Record name 2,3-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethyl-4-nitroaniline was synthesized as described in Method A4a. The aniline was converted into 2,3-dimethyl-4-nitrophenyl isothiocyanate as described in method A2d. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7e to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 2,3-dimethyl-4-nitrophenyl isothiocyanate according to Method C1c to give 2-(2,3-dimethyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with isobutyl bromide according to Method D2a to afford 1-isobutyl-2-(2-isopropyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Kanetani, H Yamaguchi - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
When the title compounds were heated in an evacuated reaction vessel, both transsulfonation and rearrangement occurred. At lower temperatures (80–120 C) the corresponding …
Number of citations: 17 www.journal.csj.jp
HA Lloyd, EA Kielar, RJ Highet, S Uyeo… - The Journal of …, 1962 - ACS Publications
Alkaloids of the Amaryllidaceae bear either two or three oxygenatoms on the aromatic ring. 3 The most facile means of demonstrating the struc-ture of the trioxygenated series has been …
Number of citations: 20 pubs.acs.org
R Akaba, K Tokumaru, T Kobayashi - … of the Chemical Society of Japan, 1980 - journal.csj.jp
The electronic structures and molecular conformations of N-benzylideneaniline and its several derivatives bearing 2-methyl, 2,6-dimethyl, and/or 4-nitro groups on the anilino benzene …
Number of citations: 86 www.journal.csj.jp
M Havlík, V Král, R Kaplánek, B Dolenský - Organic Letters, 2008 - academia.edu
Rigid molecular tweezers are compounds of increasing scientific interest. As the structural requirements for such compounds are highly specific, few types of these tweezers are thus far …
Number of citations: 40 www.academia.edu
P Van Berk, JOM Van Langen… - Recueil des Travaux …, 1956 - Wiley Online Library
Reaction rate constants are determined for the piperidino‐debromination of a number of derivatives of ortho‐ and para‐nitro‐bromobenzene with one or two methyl groups as …
Number of citations: 13 onlinelibrary.wiley.com
BM WEPSTER - … of a Symposium Held at the …, 1958 - Butterworths Scientific Publications
Number of citations: 0
D Walzer-Keller - 1992 - research-collection.ethz.ch
In der vorliegenden Arbeit wurde die homo-und hetero-dinukleare Cyclometal¬ lierung von Bisphenylazoarylliganden bearbeitet. Auf dem Wege zu hetero-bismetallierten Komplexen …
Number of citations: 0 www.research-collection.ethz.ch

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